![molecular formula C28H25F2NO5 B13860038 (3R,4S)-3-[(3S)-3-(Acetyloxy)-3-(4-fluorophenyl)propyl]-4-[4-(acetyloxy)phenyl]-1-(4-fluorophenyl)-2-azetidinone](/img/structure/B13860038.png)
(3R,4S)-3-[(3S)-3-(Acetyloxy)-3-(4-fluorophenyl)propyl]-4-[4-(acetyloxy)phenyl]-1-(4-fluorophenyl)-2-azetidinone
Description
The compound “(3R,4S)-3-[(3S)-3-(Acetyloxy)-3-(4-fluorophenyl)propyl]-4-[4-(acetyloxy)phenyl]-1-(4-fluorophenyl)-2-azetidinone” is a β-lactam (azetidinone) derivative structurally related to ezetimibe, a cholesterol absorption inhibitor. Its core structure features a 2-azetidinone ring substituted with fluorophenyl and acetyloxy-functionalized aromatic groups. The acetyloxy groups at the 3- and 4-positions distinguish it from ezetimibe, which has hydroxyl groups at these positions. This modification likely alters its pharmacokinetic profile, solubility, and metabolic stability . The compound is hypothesized to act as a prodrug, with the acetyl groups hydrolyzing in vivo to yield an active metabolite similar to ezetimibe .
Properties
Molecular Formula |
C28H25F2NO5 |
---|---|
Molecular Weight |
493.5 g/mol |
IUPAC Name |
[4-[(2S,3R)-3-[(3S)-3-acetyloxy-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-oxoazetidin-2-yl]phenyl] acetate |
InChI |
InChI=1S/C28H25F2NO5/c1-17(32)35-24-13-5-20(6-14-24)27-25(28(34)31(27)23-11-9-22(30)10-12-23)15-16-26(36-18(2)33)19-3-7-21(29)8-4-19/h3-14,25-27H,15-16H2,1-2H3/t25-,26+,27-/m1/s1 |
InChI Key |
DCEGDCNFJOXKQY-KWXIBIRDSA-N |
Isomeric SMILES |
CC(=O)OC1=CC=C(C=C1)[C@@H]2[C@H](C(=O)N2C3=CC=C(C=C3)F)CC[C@@H](C4=CC=C(C=C4)F)OC(=O)C |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthesis via β-Lactam Ring Formation Using Chiral Catalysts and Oxazolidinone Auxiliaries
A common approach involves reacting a substituted acid derivative with a chiral oxazolidinone auxiliary to induce stereocontrol during β-lactam ring closure. For example, the reaction of p-fluorobenzoylbutyric acid derivatives with pivaloyl chloride generates intermediates that undergo cyclization to form the azetidinone core with high enantiomeric purity.
- Reaction Conditions: Use of inert solvents (e.g., toluene), catalytic titanium tetrachloride, and controlled temperature.
- Chiral Induction: Oxazolidinone auxiliaries or chiral borane reducing agents (CBS catalyst) are employed to achieve the (3R,4S) and (3S) stereochemistry at the azetidinone and side chain centers respectively.
- Advantages: High stereoselectivity, reduced side reactions, and suitability for scale-up.
Cross-Metathesis and Deprotection Steps
Advanced methods incorporate cross-metathesis reactions catalyzed by Grubbs 2nd generation catalysts to install side chains bearing fluorophenyl groups. Subsequent deprotection using Pearlman's catalyst selectively removes protecting groups without racemization.
- Cross-Metathesis: Enables efficient coupling of olefinic intermediates with fluorophenyl moieties.
- Deprotection: Hydrogenation under mild conditions removes benzyl or other protecting groups to yield free hydroxyls for acetylation.
Acetylation of Hydroxyl Groups
Selective acetylation of phenolic and aliphatic hydroxyl groups is achieved using acetic anhydride or acetyl chloride in the presence of organic bases or catalytic amounts of DMAP (4-dimethylaminopyridine). This step converts hydroxy functionalities into acetyloxy groups, enhancing compound stability and bioavailability.
Industrial Scale Preparation and Improvements
Several patents describe optimized processes for industrial production focusing on:
- Yield Enhancement: Modifications in base selection and solvent systems increase yields from approximately 70% to over 90%.
- Purity Improvements: Use of mixed solutions such as hexamethyl disilazane sodium amide in organic solvents improves reactant purity and reduces impurities.
- Process Simplification: Avoidance of polluting titanium agents and reduction in the number of synthetic steps enhance environmental compatibility and economic feasibility.
- Reaction Monitoring: Techniques such as liquid chromatography (LC) are employed to monitor reaction progress, ensuring complete conversion and minimizing by-products.
Data Table Summarizing Key Preparation Steps and Conditions
Research Discoveries and Analytical Insights
- Stereochemical Control: The use of chiral borane reducing agents and oxazolidinone auxiliaries has been demonstrated to provide excellent control over the multiple stereocenters in the molecule, critical for biological activity.
- Catalyst Efficiency: Grubbs 2nd generation catalyst facilitates cross-metathesis with high turnover numbers and selectivity, reducing reaction times and waste.
- Process Optimization: Industrial methods have evolved to minimize hazardous reagents such as titanium tetrachloride, replacing them with greener alternatives without sacrificing yield or purity.
- Impurity Reduction: Tailored addition of reagents (e.g., staged borane addition) reduces formation of specific impurities and enantiomeric contaminants, improving the safety profile of the final product.
Chemical Reactions Analysis
Types of Reactions
Ezetimibe Diacetate undergoes various chemical reactions, including:
Oxidation: Minimal phase I oxidation occurs to form SCH 57871.
Glucuronidation: The main metabolic pathway involves glucuronidation by enzymes such as UGT1A1, UGT1A3, and UGT2B15.
Common Reagents and Conditions
Oxidation: Typically involves the use of oxidizing agents under controlled conditions.
Glucuronidation: Enzymatic reactions facilitated by uridine 5′-diphosphate (UDP)-glucuronic acid.
Major Products Formed
SCH 57871: Formed through minimal oxidation.
Ezetimibe Glucuronide: The primary metabolite formed through glucuronidation.
Scientific Research Applications
Ezetimibe Diacetate has a wide range of scientific research applications:
Chemistry: Used in studies to improve the solubility and bioavailability of poorly soluble drugs.
Biology: Investigated for its role in cholesterol metabolism and absorption.
Medicine: Primarily used to manage hyperlipidemia and reduce cardiovascular risks.
Industry: Utilized in the formulation of pharmaceutical products with enhanced dissolution profiles.
Mechanism of Action
Ezetimibe Diacetate exerts its effects by selectively inhibiting the absorption of cholesterol and phytosterol in the small intestine. The primary target is the cholesterol transport protein Niemann-Pick C1-Like 1 (NPC1L1) protein. By binding to NPC1L1, Ezetimibe Diacetate prevents the uptake of cholesterol into enterocytes, thereby reducing the delivery of intestinal cholesterol to the liver .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Derivatives
Key structural analogues include:
Physicochemical and Pharmacokinetic Properties
*Calculated based on molecular formula (C₃₁H₂₇F₂NO₅).
Pharmacological and Clinical Relevance
- Target Compound : Acetyloxy groups may enhance oral bioavailability by increasing lipophilicity, but hydrolysis in vivo could yield ezetimibe-equivalent activity .
- Ezetimibe: Clinically proven to reduce LDL-C by 15–20% as monotherapy and up to 60% with statins .
- 3-Fluorophenyl Analogue : Positional isomerism disrupts binding to the NPC1L1 receptor, reducing efficacy .
Research Findings and Implications
Metabolic Stability : Acetylated derivatives like the target compound may prolong half-life compared to ezetimibe, but clinical data are lacking .
Synthetic Challenges : Protecting-group strategies (e.g., acetyl vs. benzyl) impact yield and scalability .
Structural-Activity Relationships : Hydroxyl groups at R1 and R2 are critical for NPC1L1 inhibition; substitution with acetyl or phenyl reduces activity .
Biological Activity
The compound (3R,4S)-3-[(3S)-3-(Acetyloxy)-3-(4-fluorophenyl)propyl]-4-[4-(acetyloxy)phenyl]-1-(4-fluorophenyl)-2-azetidinone , also known as Ezetimibe Diacetate, has garnered attention for its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant case studies to provide a comprehensive understanding of its biological activity.
- CAS Number : 163380-20-9
- Molecular Formula : C28H25F2NO5
- Molecular Weight : 493.50 g/mol
- Structure : The compound features a complex azetidinone structure with multiple functional groups, including acetyloxy and fluorophenyl moieties, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and cellular pathways. Key mechanisms include:
- Inhibition of Cholesterol Absorption : Ezetimibe, the active component, selectively inhibits the intestinal absorption of cholesterol by targeting the Niemann-Pick C1-like 1 (NPC1L1) protein. This action reduces plasma cholesterol levels, making it effective in managing hyperlipidemia.
- Anti-inflammatory Effects : Recent studies indicate that compounds with similar structures may exhibit anti-inflammatory properties by modulating pro-inflammatory cytokines and pathways such as NF-κB and MAPK signaling .
Biological Activity Data
Case Studies
- Cholesterol Management :
- Anti-inflammatory Studies :
- Cancer Research :
Q & A
Basic Research Questions
Q. What are the key structural features and stereochemical considerations for synthesizing (3R,4S)-3-[(3S)-3-(Acetyloxy)-3-(4-fluorophenyl)propyl]-4-[4-(acetyloxy)phenyl]-1-(4-fluorophenyl)-2-azetidinone?
- Methodological Answer : The compound contains a β-lactam (azetidinone) core with stereospecific substitutions at positions 3 and 3. The (3R,4S) configuration is critical for biological activity, as demonstrated in related β-lactam derivatives . Key steps include:
- Chiral resolution : Use chiral auxiliaries (e.g., tert-butylsilyloxy groups) to control stereochemistry during propyl chain attachment .
- Protection/deprotection : Acetyloxy groups on phenyl rings are introduced via acetylation of phenolic intermediates under mild acidic conditions .
- Validation : Confirm stereochemistry via NMR and chiral HPLC .
Q. How is the compound characterized spectroscopically, and what analytical techniques resolve ambiguities in structural assignments?
- Methodological Answer :
- NMR : and NMR identify acetyloxy groups (δ ~2.0–2.3 ppm for CH, 168–170 ppm for carbonyl). NMR distinguishes fluorophenyl substituents (δ ~-110 to -115 ppm) .
- HRMS : Validate molecular weight (CHFNO; calc. 499.55) and isotopic patterns .
- X-ray crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and enantiomeric excess (ee) for this compound?
- Methodological Answer :
- Design of Experiments (DoE) : Apply Bayesian optimization to screen reaction parameters (e.g., temperature, catalyst loading) for Suzuki-Miyaura couplings and β-lactam ring closure .
- Flow chemistry : Continuous-flow systems enhance reproducibility in acetylation and reduce side reactions (e.g., epimerization) .
- Catalyst selection : Palladium/copper dual catalysts improve cross-coupling efficiency for fluorophenyl groups .
Q. What strategies address contradictory data in reported reaction yields for fluorinated β-lactam derivatives?
- Methodological Answer :
- Batch variability analysis : Compare yields across different solvent systems (e.g., DMF vs. THF) and purification methods (e.g., column chromatography vs. recrystallization) .
- Mechanistic studies : Use DFT calculations to identify competing pathways (e.g., β-hydride elimination vs. lactamization) that reduce yield .
- Reproducibility protocols : Standardize inert-atmosphere conditions to minimize fluorophenyl group hydrolysis .
Q. How do computational models predict the compound’s reactivity and stability under varying pH conditions?
- Methodological Answer :
- pKa prediction : Tools like MarvinSketch estimate pKa values for acetyloxy groups (~12–13) and β-lactam ring (~4–5), guiding pH-controlled reactions .
- Degradation studies : Accelerated stability testing (40°C/75% RH) combined with LC-MS identifies hydrolysis products (e.g., free phenolic intermediates) .
- Molecular dynamics : Simulate solvation effects on stereochemical integrity in aqueous/organic mixtures .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.